molecular formula C12H13NO5S B2663263 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338953-74-5

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2663263
CAS No.: 338953-74-5
M. Wt: 283.3
InChI Key: FIQLLNPQBGYKLZ-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is an organic compound that belongs to the class of thiazinanes This compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms The methoxybenzyl group attached to the thiazinane ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. For instance, a precursor such as 2-aminothiophenol can be reacted with a carbonyl compound under acidic conditions to form the thiazinane ring.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazinane derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The methoxybenzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazinane derivatives

    Substitution: Nitro-substituted methoxybenzyl derivatives

Scientific Research Applications

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, antiviral, and anticancer properties.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone depends on its specific application:

    Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance its binding affinity and selectivity.

    Catalysis: As a catalyst, the thiazinane ring can coordinate with metal ions, facilitating various catalytic processes. The sulfur and nitrogen atoms in the ring can act as donor sites for metal coordination.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Alcohol: This compound shares the methoxybenzyl group but lacks the thiazinane ring. It is used in organic synthesis and as a fragrance.

    4-Methoxybenzyl Chloride: Similar to 4-methoxybenzyl alcohol, this compound is used as an intermediate in organic synthesis.

    Thiazinane Derivatives: Other thiazinane derivatives may have different substituents on the ring, leading to variations in their chemical and biological properties.

Uniqueness

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is unique due to the combination of the thiazinane ring and the methoxybenzyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a synthetic organic compound characterized by a thiazinane ring structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O2S1. The presence of the methoxybenzyl group enhances its chemical reactivity and potential interaction with biological targets.

PropertyValue
Molecular Formula C12H13N1O2S1
Molecular Weight 239.30 g/mol
CAS Number 338953-74-5
Chemical Structure Structure

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations .

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting microtubule dynamics. This action is similar to known chemotherapeutic agents that target tubulin polymerization . In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor reduction without notable toxicity .

Anti-inflammatory Activity

Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing markers of inflammation in animal models .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Microtubule Disruption: The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, contributing to apoptosis.
  • Cytokine Modulation: The compound may affect the release of pro-inflammatory cytokines, thereby influencing inflammatory responses .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy: A study evaluated its effect on Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Anticancer Activity: In a study involving human prostate cancer cells (PC-3), treatment with the compound at doses of 15 mg/kg resulted in a tumor size reduction of approximately 40% compared to control groups over a treatment period of three weeks.
  • Anti-inflammatory Effects: In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to untreated controls.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-18-10-4-2-9(3-5-10)6-13-11(14)7-19(16,17)8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQLLNPQBGYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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